molecular formula C23H25N3O6 B11002471 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11002471
M. Wt: 439.5 g/mol
InChI Key: PFHXTXCQAGAJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one (molecular formula: C₂₁H₂₁N₅O₄; molecular weight: 407.42 g/mol) is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted with 6,7-dimethoxy groups. Attached to this core is a 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl side chain. The quinazolinone scaffold is pharmacologically significant, often associated with kinase inhibition, antimicrobial activity, or receptor modulation . The dihydroisoquinoline moiety may confer affinity for neuroreceptors, such as sigma receptors, which are implicated in cancer proliferation and neurological signaling . The dimethoxy substituents likely enhance lipophilicity, influencing membrane permeability and binding interactions.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C23H25N3O6/c1-29-18-7-14-5-6-25(11-15(14)8-19(18)30-2)22(27)12-26-13-24-17-10-21(32-4)20(31-3)9-16(17)23(26)28/h7-10,13H,5-6,11-12H2,1-4H3

InChI Key

PFHXTXCQAGAJNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=NC4=CC(=C(C=C4C3=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common approach involves cyclizing 2-amino-4,5-dimethoxybenzoic acid with urea or thiourea under acidic conditions. For example, refluxing in acetic acid yields 6,7-dimethoxyquinazolin-4(3H)-one with >85% efficiency. Chlorination of the 4-position using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) generates 4-chloro-6,7-dimethoxyquinazoline, a critical intermediate for further functionalization.

Table 1: Chlorination Conditions for 4-Chloro-6,7-dimethoxyquinazoline

ReagentSolventTemperatureTimeYieldSource
SOCl₂ + DMFTolueneReflux3 h85%
POCl₃Acetonitrile110°C5 min45%
SOCl₂ (neat)Reflux6 h70%

Demethylation and Functionalization

Selective demethylation of the 6- or 7-methoxy groups can be achieved using hydrobromic acid (HBr) or boron tribromide (BBr₃). For instance, refluxing 6,7-dimethoxyquinazolin-4(3H)-one in 48% HBr at 120°C for 12 hours yields 6,7-dihydroxyquinazolin-4(3H)-one (84% yield), enabling further alkylation or acylation.

Construction of the Dihydroisoquinoline Moiety

The 6,7-dimethoxy-3,4-dihydroisoquinoline fragment is synthesized via:

Bischler–Napieralski Reaction

Cyclization of phenethylamine derivatives using phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (TFAA) forms the dihydroisoquinoline core. For example, treating 3,4-dimethoxyphenethylamide with POCl₃ in dichloromethane generates 6,7-dimethoxy-3,4-dihydroisoquinoline.

Reductive Amination

Condensation of 3,4-dimethoxyphenethylamine with formaldehyde under hydrogenation conditions (H₂/Pd-C) produces the saturated dihydroisoquinoline structure. Yields exceed 90% when conducted in methanol at 25°C.

Coupling Strategies for the Ethyl Ketone Bridge

The critical challenge lies in connecting the quinazolinone and dihydroisoquinoline units via a 2-oxoethyl linker.

Nucleophilic Acyl Substitution

4-Chloro-6,7-dimethoxyquinazoline reacts with 2-bromoacetophenone derivatives in dimethylacetamide (DMAC) at 110°C, forming the ketone-linked intermediate. Subsequent displacement of the bromide with dihydroisoquinoline-2-amine under basic conditions (K₂CO₃) yields the target compound.

Table 2: Key Coupling Reactions

StepReagentsSolventTemperatureYieldSource
Bromoacetophenone couplingK₂CO₃, DMACDMAC110°C78%
Amine displacementDihydroisoquinoline-2-amineEtOHReflux65%

Friedel-Crafts Acylation

Activating the quinazolinone’s 3-position nitrogen with acetyl chloride in the presence of AlCl₃ enables direct acylation. However, this method suffers from low regioselectivity (<50% yield).

Reductive Amination of α-Keto Acids

Condensing 6,7-dimethoxyquinazolin-4(3H)-one with glyoxylic acid, followed by reductive amination using sodium cyanoborohydride (NaBH₃CN) and dihydroisoquinoline-2-amine, achieves the desired linkage. This one-pot method offers 62% yield but requires strict pH control.

Optimization and Challenges

Solvent and Catalytic Systems

  • DMAC vs. DMF : DMAC enhances solubility of intermediates, improving yields by 15–20% compared to DMF.

  • Acid Additives : p-Toluenesulfonic acid (p-TsOH) accelerates cyclization steps, reducing reaction times from 12 hours to 30 minutes.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (1:1) effectively purify the final compound, achieving >98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/heptane (3:2) resolves regioisomeric byproducts .

Chemical Reactions Analysis

Types of Reactions

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and isoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Relevance Synthesis Method
Target Compound Quinazolin-4(3H)-one 6,7-Dimethoxy; 2-oxoethyl-dihydroisoquinoline 407.42 Potential sigma receptor interaction (inferred) Not explicitly described in evidence
Compound Tetrahydroquinazolin-4(1H)-one 4-Methoxyphenyl; 2,2-dimethylpropyl >600 (estimated) Unspecified Suzuki-Miyaura coupling (PdCl₂(PPh₃)₂, PCy₃)
Compound Dihydroquinolin-4(1H)-one 2-Chloro-6,7-dimethylquinoline Not provided Medicinal precursor (e.g., antitumor agents) Microwave-assisted cyclization (InCl₃ catalyst)
Compound Pyridazin-3(2H)-one Morpholin-4-yl; dihydroisoquinoline Not provided Unspecified Unknown

Functional and Pharmacological Differences

  • Target Compound vs. Compound: The target compound’s dihydroisoquinoline side chain may enhance receptor-binding specificity compared to the methoxyphenyl-substituted tetrahydroquinazolinone in . The latter’s synthesis relies on palladium-catalyzed cross-coupling, whereas the target compound’s route remains unclear .
  • Target Compound vs. However, the chloro and dimethyl groups in may confer distinct electronic effects compared to the target compound’s dimethoxy groups .
  • Target Compound vs. The morpholine substituent may improve pharmacokinetics relative to the target compound’s dimethoxy groups .

Receptor Interaction Hypotheses

  • Sigma Receptor Affinity: Sigma-2 receptors, overexpressed in proliferating cancer cells (e.g., breast adenocarcinoma), are targeted by ligands with heterocyclic motifs. Contrastingly, highlights sigma receptor activation by SKF-10,047 (a benzomorphan), which induces mydriasis and tachycardia in dogs. While the target compound lacks a benzomorphan scaffold, its isoquinoline group may interact with sigma receptors via alternative binding modes .

Biological Activity

The compound 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazolinone moiety and a dihydroisoquinoline fragment. Its molecular formula is C14H20N2O3C_{14}H_{20}N_2O_3 with a molecular weight of approximately 264.32 g/mol.

PropertyValue
Molecular FormulaC14H20N2O3C_{14}H_{20}N_2O_3
Molecular Weight264.32 g/mol
CAS NumberNot specified in sources
Physical StateSolid
PurityVaries (typically >95%)

Anticancer Properties

Research indicates that derivatives of isoquinoline and quinazolinone exhibit significant anticancer activities. Specifically, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds with the quinazolinone scaffold have demonstrated efficacy against breast and lung cancer cell lines by inhibiting cell proliferation and inducing cell cycle arrest.

Neuroprotective Effects

There is evidence suggesting that this compound may possess neuroprotective properties. The dihydroisoquinoline structure is known for its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. In vitro studies have reported that similar compounds can protect against neurotoxicity induced by glutamate and other excitotoxic agents.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of related compounds have shown promising results against various bacterial strains. The presence of the methoxy groups in the structure may enhance lipophilicity, allowing better penetration into microbial membranes.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle disruption.
  • Oxidative Stress Reduction : Scavenging reactive oxygen species (ROS) and enhancing antioxidant enzyme activity.

Study 1: Anticancer Efficacy

A study conducted on a series of quinazolinone derivatives revealed that compounds structurally similar to our target compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. The study highlighted the role of methoxy substitutions in enhancing cytotoxicity.

Study 2: Neuroprotection

In research focusing on neuroprotection, a derivative with a similar isoquinoline structure was tested in SH-SY5Y neuroblastoma cells. Results indicated a significant reduction in cell death following exposure to oxidative stressors when treated with the compound.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound involves multi-step reactions, including condensation and cyclization. Key challenges include controlling regioselectivity and minimizing side reactions. Reaction optimization can be achieved through:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalyst systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance cross-coupling efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and byproduct formation.
  • Purification : Gradient chromatography (e.g., ISCO max) ensures high purity (>95%) .
    • Data Table :
StepReactantsSolventCatalystYield (%)
1Intermediate A + BDMFPd(OAc)₂83
2CyclizationEtOH75

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify methoxy groups (δ 3.8–4.0 ppm for OCH₃) and dihydroisoquinoline protons (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 511.2012).
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or cross-coupling .
  • Solvent effects : Simulate solvent interactions using COSMO-RS to optimize dielectric environments for intermediates .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. How can statistical Design of Experiments (DoE) resolve contradictions in yield data across different synthetic protocols?

  • Methodological Answer :

  • Factor screening : Identify critical variables (e.g., solvent polarity, catalyst ratio) using fractional factorial designs .
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. yield) to pinpoint optimal conditions .
  • Case Study : Conflicting yields (25% vs. 70%) in iodination steps could arise from HgI₂ purity or reaction time. DoE would test these factors systematically.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the 2-oxoethyl group with thiomethyl or furylmethyl moieties to modulate lipophilicity .
  • Pharmacophore mapping : Use molecular docking to assess binding affinity to targets (e.g., FtsZ in antibacterial studies) .
    • Data Table :
AnalogModificationBioactivity (IC₅₀)
3b (Iodide derivative)Trimethoxy substitution1.2 µM (FtsZ)
4a (t-Butylphenyl)Hydrophobic substituent0.8 µM (FtsZ)

Q. How can in vitro and in vivo metabolic stability studies be designed for this compound?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • CYP inhibition screening : Test against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .
  • In vivo PK : Administer IV/PO doses in rodent models; collect plasma samples at 0–24h for bioavailability calculations.

Methodological Notes

  • Contradiction Resolution : When conflicting data arise (e.g., variable yields), validate protocols via independent replication and control for batch-to-batch reagent variability .
  • Software Tools : Utilize ChemDraw for reaction schematics , Gaussian for DFT , and GraphPad Prism for statistical analysis of bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.